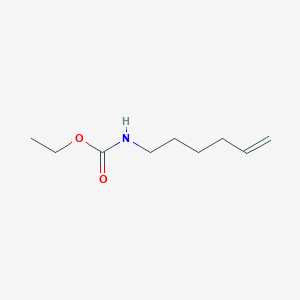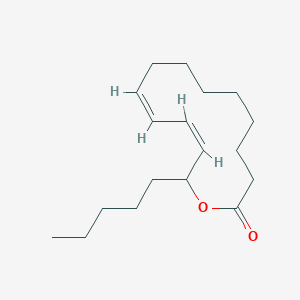
9,11-Octadecadien-13-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,11-Octadecadien-13-olide, commonly known as ODL, is a natural compound found in various plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology.
Mecanismo De Acción
The mechanism of action of ODL is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. In cancer cells, ODL induces apoptosis by activating the caspase pathway. In the brain, ODL reduces oxidative stress and inflammation by activating the Nrf2 pathway. In the immune system, ODL regulates the immune response by activating the NF-κB pathway.
Efectos Bioquímicos Y Fisiológicos
ODL has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, ODL induces apoptosis and inhibits cell proliferation. In the brain, ODL reduces oxidative stress and inflammation and improves cognitive function. In the immune system, ODL regulates the immune response and enhances immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ODL in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, ODL has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for therapeutic applications. However, one of the limitations of using ODL in lab experiments is its limited availability, as it is only found in certain plant species.
Direcciones Futuras
There are several future directions for ODL research, including investigating its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of ODL and to identify potential drug targets. Furthermore, the development of novel synthesis methods for ODL could increase its availability and facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, ODL is a natural compound with potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. Its mechanism of action involves the activation of various signaling pathways in cells, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using ODL in lab experiments, further research is needed to fully understand its potential and to develop novel therapeutic applications.
Métodos De Síntesis
ODL can be synthesized using various methods, including chemical synthesis, isolation from natural sources, and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to produce ODL. Isolation from natural sources involves extracting ODL from plants that naturally produce it. Enzymatic synthesis involves using enzymes to catalyze the production of ODL from precursor molecules.
Aplicaciones Científicas De Investigación
ODL has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, ODL has been shown to have anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells. In neuroscience, ODL has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, ODL has been shown to have immunomodulatory effects by regulating the immune response.
Propiedades
Número CAS |
124916-99-0 |
|---|---|
Nombre del producto |
9,11-Octadecadien-13-olide |
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(10Z,12Z)-14-pentyl-1-oxacyclotetradeca-10,12-dien-2-one |
InChI |
InChI=1S/C18H30O2/c1-2-3-11-14-17-15-12-9-7-5-4-6-8-10-13-16-18(19)20-17/h7,9,12,15,17H,2-6,8,10-11,13-14,16H2,1H3/b9-7-,15-12- |
Clave InChI |
HTERFNUMHPQMKV-YUKZMVOFSA-N |
SMILES isomérico |
CCCCCC1/C=C\C=C/CCCCCCCC(=O)O1 |
SMILES |
CCCCCC1C=CC=CCCCCCCCC(=O)O1 |
SMILES canónico |
CCCCCC1C=CC=CCCCCCCCC(=O)O1 |
Sinónimos |
9,11-octadecadien-13-olide 9,11-ODDO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



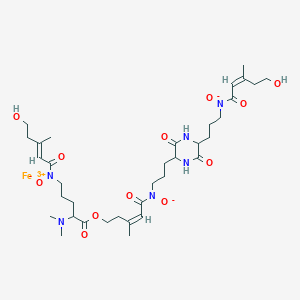
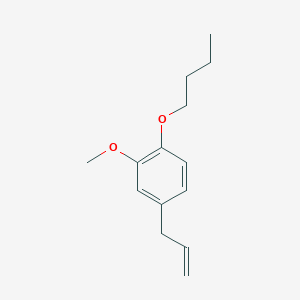

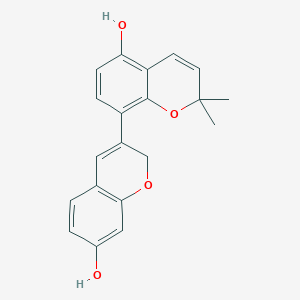
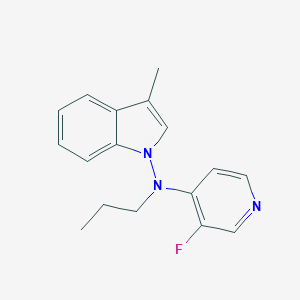
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)



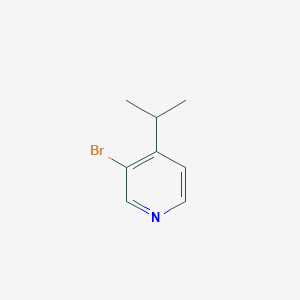

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

